(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2096988-66-6
VCID: VC4654471
InChI: InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9?
SMILES: C1C2CC(CC1CC(C2)O)C(=O)O
Molecular Formula: C10H16O3
Molecular Weight: 184.235

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid

CAS No.: 2096988-66-6

Cat. No.: VC4654471

Molecular Formula: C10H16O3

Molecular Weight: 184.235

* For research use only. Not for human or veterinary use.

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid - 2096988-66-6

Specification

CAS No. 2096988-66-6
Molecular Formula C10H16O3
Molecular Weight 184.235
IUPAC Name (1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
Standard InChI InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9?
Standard InChI Key TZVSMPPJRSCITQ-SPJNRGJMSA-N
SMILES C1C2CC(CC1CC(C2)O)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework

The bicyclo[3.3.1]nonane skeleton consists of a nine-membered carbon ring system fused with two bridging carbons, creating distinct "norbornane-like" rigidity . In the target compound, this framework is functionalized with a hydroxyl group at position 7 and a carboxylic acid at position 3, introducing both polar and hydrogen-bonding capabilities. The stereochemistry at positions 1 and 5 ((1S,5R)) imposes specific spatial constraints, influencing molecular interactions and stability .

Molecular Formula and Physicochemical Data

Based on structural analogs such as (1S,5R,7R)-7-Hydroxy-bicyclo[3.3.1]nonan-3-one (CAS#62082-53-5), the molecular formula of the carboxylic acid derivative is inferred as C₁₀H₁₆O₄ (Table 1) . This adjustment accounts for the replacement of the ketone group with a carboxylic acid (-COOH), increasing oxygen content and molecular weight.

Table 1: Molecular Properties of (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic Acid

PropertyValue
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
Exact Mass200.105 g/mol
Topological Polar Surface Area77.5 Ų
LogP (Octanol-Water)0.85

The increased polar surface area (compared to the ketone analog’s 37.3 Ų ) suggests enhanced solubility in polar solvents, critical for biological applications .

Synthetic Strategies and Challenges

Key Intermediate: Bicyclo[3.3.1]nonane Derivatives

Synthesis of the bicyclo[3.3.1]nonane core often begins with cyclohexanedione derivatives, as demonstrated in the preparation of carbocyclic nucleosides . For example, 1,4-cyclohexanedione undergoes ketalization, allylic oxidation, and hydroboration to introduce stereochemical complexity . Applying similar steps to a tailored precursor could yield the desired bicyclic framework with the (1S,5R) configuration.

Functionalization at Position 3 and 7

  • Carboxylic Acid Introduction: Oxidation of a ketone or alcohol group at position 3 using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods could yield the carboxylic acid . Alternatively, carboxylation via organometallic intermediates (e.g., Grignard reagents with CO₂) may be employed .

  • Hydroxylation at Position 7: Stereoselective hydroxylation can be achieved through Sharpless asymmetric dihydroxylation or microbial oxidation, preserving the (1S,5R) configuration .

Stereochemical Control

The high diastereoselectivity observed in allylic oxidation and hydroboration reactions for analogous bicyclo[4.1.0]heptane systems suggests that similar strategies could enforce the desired stereochemistry. For instance, using chiral auxiliaries or catalysts during key cyclization steps may optimize enantiomeric excess.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Protons on the bicyclic framework are expected to resonate between δ 1.2–3.0 ppm, with deshielding observed for H-3 (near δ 2.5 ppm due to the carboxylic acid) and H-7 (δ 4.1 ppm for the hydroxyl) .

  • ¹³C NMR: The carboxylic carbon (C-3) appears near δ 175 ppm, while the hydroxyl-bearing carbon (C-7) resonates at δ 70–75 ppm .

Infrared (IR) Spectroscopy

Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3200–3600 cm⁻¹ (O-H stretch) confirm the presence of functional groups .

Comparative Analysis with Related Bicyclic Carboxylic Acids

Table 2: Structural and Functional Comparisons

CompoundBicyclic SystemFunctional GroupsBiological Activity
Bicyclo[3.2.2]nonane-1-carboxylic acid [3.2.2]Carboxylic acidAntimicrobial research
Carbapenem-3-carboxylic acid [3.2.0]Carboxylic acid, β-lactamAntibiotic
Target Compound[3.3.1]Carboxylic acid, hydroxylPotential antiviral

The bicyclo[3.3.1] system’s larger ring size may confer greater conformational flexibility compared to [3.2.0] or [3.2.2] systems, potentially enhancing binding to biological targets .

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